molecular formula C11H8BrFN2O B8450646 5-Bromo-2-(3-fluoro-4-methoxyphenyl)pyrimidine

5-Bromo-2-(3-fluoro-4-methoxyphenyl)pyrimidine

Cat. No.: B8450646
M. Wt: 283.10 g/mol
InChI Key: ATTDCAZIUIJCPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(3-fluoro-4-methoxyphenyl)pyrimidine is a useful research compound. Its molecular formula is C11H8BrFN2O and its molecular weight is 283.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8BrFN2O

Molecular Weight

283.10 g/mol

IUPAC Name

5-bromo-2-(3-fluoro-4-methoxyphenyl)pyrimidine

InChI

InChI=1S/C11H8BrFN2O/c1-16-10-3-2-7(4-9(10)13)11-14-5-8(12)6-15-11/h2-6H,1H3

InChI Key

ATTDCAZIUIJCPE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC=C(C=N2)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 5-bromo-2-iodopyrimidine (3.0 g, 10 mmol) and 3-fluoro-4-methoxyphenylboronic acid (2.0 g, 12 mmol) in dioxane (15 mL) and H2O (5 mL) was added Pd(dppf)Cl2—CH2Cl2 (0.1 g, 0.12 mmol) and Na2CO3 (2.0 g, 19 mmol) under argon. The mixture was stirred at RT for 20 h and was further heated at 80° C. for 20 h. The mixture was cooled to RT and was extracted with EtOAc. The organic layer was washed with H2O, NH4Cl (sat), dried (Na2SO4), and concentrated. The crude residue was partitioned in 1:1 ether-CH2Cl2 and filtered to provide the title compound as a flake. The filtrate was concentrated and was triturated with MeOH to provide a second batch of product solid. MS (ESI pos. ion) m/z: 283, 285. Calc'd for C11H8BrFN2O: 281.98.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Two

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